molecular formula C10H12N2O4 B5773844 methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate

methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate

Cat. No. B5773844
M. Wt: 224.21 g/mol
InChI Key: JAQDKHHPHNJHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate, also known as MMHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMHC is a hydrazine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate involves its interaction with DNA and inhibition of topoisomerase II, which is an enzyme involved in DNA replication and repair. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate binds to the DNA and prevents topoisomerase II from carrying out its function, leading to DNA damage and cell death. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to scavenge reactive oxygen species, which are known to cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation of using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate is its potential toxicity, which requires careful handling and disposal.

Future Directions

For methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate research include further studies on its potential applications in medicinal chemistry, agriculture, and material science. In medicinal chemistry, future studies may focus on optimizing the structure of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate to improve its anti-tumor and anti-inflammatory properties. In agriculture, future studies may focus on developing methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate derivatives with improved herbicidal activity and selectivity. In material science, future studies may focus on using methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate in the synthesis of new metal-organic frameworks with unique properties.

Synthesis Methods

Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate can be synthesized through various methods, including the reaction of 3-methoxybenzoyl hydrazine with methyl chloroformate in the presence of a base. Another method involves the reaction of 3-methoxybenzoyl hydrazine with methyl isocyanate in the presence of a catalyst. These methods have been optimized to yield high purity and yield of methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate.

Scientific Research Applications

Methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor activity through its interaction with DNA and inhibition of topoisomerase II. methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. In agriculture, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been studied for its potential use as a herbicide due to its ability to inhibit plant growth. In material science, methyl 2-(3-methoxybenzoyl)hydrazinecarboxylate has been shown to have potential applications in the synthesis of metal-organic frameworks.

properties

IUPAC Name

methyl N-[(3-methoxybenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-8-5-3-4-7(6-8)9(13)11-12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDKHHPHNJHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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